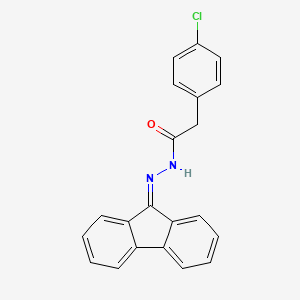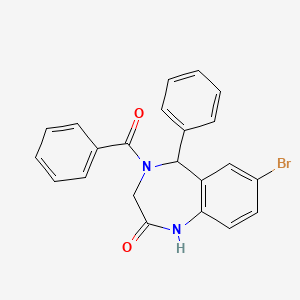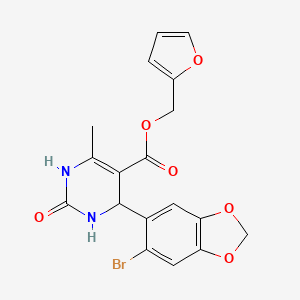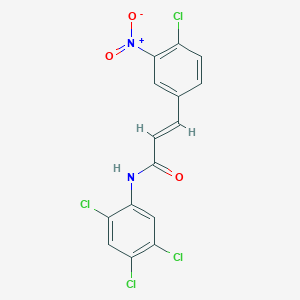![molecular formula C21H26N2O2 B5144788 1-[2-(3,5-dimethylphenoxy)propanoyl]-4-phenylpiperazine](/img/structure/B5144788.png)
1-[2-(3,5-dimethylphenoxy)propanoyl]-4-phenylpiperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-(3,5-dimethylphenoxy)propanoyl]-4-phenylpiperazine, commonly known as DAPP, is a synthetic compound that belongs to the class of piperazine derivatives. DAPP has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry and drug discovery.
Applications De Recherche Scientifique
DAPP has been extensively studied for its potential therapeutic applications. It has been shown to exhibit antipsychotic, anxiolytic, and antidepressant properties in animal models. DAPP has also been investigated for its potential use in the treatment of neuropathic pain, as it has been shown to inhibit the activity of voltage-gated sodium channels, which are involved in the transmission of pain signals.
Mécanisme D'action
The exact mechanism of action of DAPP is not fully understood, but it is believed to act as a dopamine D2 receptor antagonist and a serotonin 5-HT1A receptor agonist. DAPP has also been shown to inhibit the activity of voltage-gated sodium channels, which may contribute to its analgesic effects.
Biochemical and Physiological Effects:
DAPP has been shown to exhibit a range of biochemical and physiological effects. It has been shown to decrease locomotor activity and increase sleeping time in animal models, indicating its sedative properties. DAPP has also been shown to reduce anxiety-like behavior in animal models, suggesting its anxiolytic effects. Additionally, DAPP has been shown to reduce the activity of voltage-gated sodium channels, which may contribute to its analgesic effects.
Avantages Et Limitations Des Expériences En Laboratoire
DAPP has several advantages for use in lab experiments. It is a synthetic compound, which allows for precise control over its chemical structure and purity. DAPP is also relatively stable, which allows for long-term storage and use in experiments. However, DAPP has some limitations, such as its limited solubility in aqueous solutions, which may affect its bioavailability and pharmacokinetics.
Orientations Futures
There are several future directions for research on DAPP. One potential direction is to investigate its potential use in the treatment of neuropathic pain. Further studies are needed to elucidate the exact mechanism of action of DAPP and its potential therapeutic targets. Additionally, the development of more potent and selective derivatives of DAPP may lead to the discovery of new drugs for the treatment of various neurological disorders.
Méthodes De Synthèse
DAPP can be synthesized by a multi-step process involving the reaction of 3,5-dimethylphenol with propionyl chloride to form 2-(3,5-dimethylphenoxy)propanoic acid, which is then reacted with phenylpiperazine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to form DAPP.
Propriétés
IUPAC Name |
2-(3,5-dimethylphenoxy)-1-(4-phenylpiperazin-1-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O2/c1-16-13-17(2)15-20(14-16)25-18(3)21(24)23-11-9-22(10-12-23)19-7-5-4-6-8-19/h4-8,13-15,18H,9-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPYIVANLZSBZTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OC(C)C(=O)N2CCN(CC2)C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,5-Dimethylphenoxy)-1-(4-phenylpiperazin-1-yl)propan-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(benzyloxy)-N-[2-chloro-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B5144717.png)
![N-(4-hydroxyphenyl)-3-{[methyl(propyl)amino]sulfonyl}benzamide](/img/structure/B5144721.png)
![4-[(4-methylphenyl)acetyl]morpholine](/img/structure/B5144722.png)
![2-(2-naphthyloxy)-N-(tricyclo[4.3.1.1~3,8~]undec-1-ylmethyl)acetamide](/img/structure/B5144727.png)
![2-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-phenylpropanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5144730.png)






![N-{[2-(1-azocanyl)-3-pyridinyl]methyl}-3,5-dimethyl-4-isoxazolesulfonamide](/img/structure/B5144798.png)